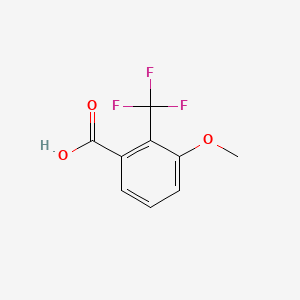

3-Methoxy-2-(trifluoromethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methoxy-2-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1214384-93-6 . It has a molecular weight of 220.15 . The IUPAC name for this compound is 3-methoxy-2-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

The InChI code for “3-Methoxy-2-(trifluoromethyl)benzoic acid” is 1S/C9H7F3O3/c1-15-6-4-2-3-5 (8 (13)14)7 (6)9 (10,11)12/h2-4H,1H3, (H,13,14) .

科学的研究の応用

Asymmetric Reduction Catalyst

3-Methoxy-2-(trifluoromethyl)benzoic acid serves as a catalyst in asymmetric reductions. Specifically, it is used in the Corey-Bakshi-Shibata oxazaborolidine catalysis for the enantioselective reduction of prochiral ketones. This application is crucial in the synthesis of chiral compounds with high optical purity .

Synthesis of 1,3,4-Oxadiazole Derivatives

Researchers have employed 3-Methoxy-2-(trifluoromethyl)benzoic acid in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives exhibit diverse biological activities and are of interest in medicinal chemistry .

Safety and Hazards

The safety information available indicates that “3-Methoxy-2-(trifluoromethyl)benzoic acid” has a GHS07 pictogram and a signal word of "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Target of Action

Similar compounds have been used in the synthesis of antimicrobial benzoisothiazolones , suggesting potential antimicrobial activity.

Mode of Action

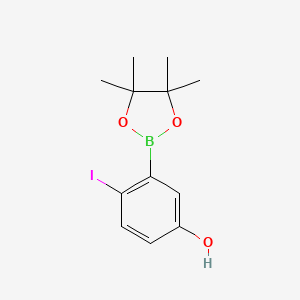

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Similar compounds have been used in biochemical genetics studies such as plasmid-encoded phthalate catabolic pathway in arthrobacter keyseri 12b .

Pharmacokinetics

The pka values of similar compounds in water and methanol have been measured, and their solubility in dense carbon dioxide has been evaluated .

Result of Action

Similar compounds have been used in the synthesis of antimicrobial benzoisothiazolones , suggesting potential antimicrobial effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-2-(trifluoromethyl)benzoic acid. For instance, the compound should be stored at ambient temperature . Also, the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide has been investigated .

特性

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBKAUNYVVOXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)